molecular formula C11H14ClN B13203351 3-(5-Chloro-2-methylphenyl)pyrrolidine

3-(5-Chloro-2-methylphenyl)pyrrolidine

Cat. No.: B13203351
M. Wt: 195.69 g/mol
InChI Key: XEXQYVDPIJSMHV-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methylphenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 5-chloro-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methylphenyl)pyrrolidine typically involves the reaction of 5-chloro-2-methylbenzyl chloride with pyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methylphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(5-Chloro-2-methylphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.

    Proline: An amino acid with a pyrrolidine ring, important in protein structure.

    Pyrrolizine: A bicyclic compound with potential biological activities.

Uniqueness

3-(5-Chloro-2-methylphenyl)pyrrolidine is unique due to the presence of the 5-chloro-2-methylphenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activities compared to other pyrrolidine derivatives.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

3-(5-chloro-2-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14ClN/c1-8-2-3-10(12)6-11(8)9-4-5-13-7-9/h2-3,6,9,13H,4-5,7H2,1H3

InChI Key

XEXQYVDPIJSMHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2CCNC2

Origin of Product

United States

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